N-Carboxymethyl Lisinopril Ammonium Salt is a novel compound derived from Lisinopril, which is an angiotensin-converting enzyme inhibitor primarily used for the treatment of hypertension and heart failure. The ammonium salt form enhances its solubility and bioavailability, making it a subject of interest in pharmacological research. This compound is classified under the broader category of pharmaceutical agents that modulate the renin-angiotensin system, which plays a crucial role in blood pressure regulation.
Lisinopril itself is synthesized from the amino acid proline and belongs to the class of drugs known as angiotensin-converting enzyme inhibitors. N-Carboxymethyl Lisinopril Ammonium Salt is synthesized through chemical modifications aimed at enhancing the pharmacokinetic properties of Lisinopril. This compound can be classified as a synthetic organic compound with potential applications in treating cardiovascular diseases due to its antihypertensive properties.
The synthesis of N-Carboxymethyl Lisinopril Ammonium Salt typically involves several steps, including:
The synthesis may involve various reaction conditions such as temperature control, pH adjustments, and solvent choices to optimize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to analyze the purity of the synthesized compound.
N-Carboxymethyl Lisinopril Ammonium Salt retains the core structure of Lisinopril while incorporating a carboxymethyl group. The molecular formula can be represented as with specific stereochemistry that contributes to its biological activity.
The structural elucidation can be supported by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm the presence of functional groups and molecular weight.
N-Carboxymethyl Lisinopril Ammonium Salt can participate in various chemical reactions typical for amines and carboxylic acids, including:
The stability of N-Carboxymethyl Lisinopril Ammonium Salt under different pH levels and temperatures can be assessed through kinetic studies, which provide insights into its shelf life and storage conditions.
The mechanism of action for N-Carboxymethyl Lisinopril Ammonium Salt involves inhibition of the angiotensin-converting enzyme, leading to decreased levels of angiotensin II, a potent vasoconstrictor. This results in:
Studies have shown that compounds similar to N-Carboxymethyl Lisinopril Ammonium Salt exhibit significant efficacy in reducing systolic and diastolic blood pressure in hypertensive models.
Relevant data on toxicity and safety profiles are essential for evaluating its pharmaceutical applications.
N-Carboxymethyl Lisinopril Ammonium Salt has potential applications in:
N-Carboxymethyl lisinopril ammonium salt is a structurally modified derivative of the angiotensin-converting enzyme (ACE) inhibitor lisinopril. The parent compound, lisinopril (C₂₁H₃₁N₃O₅), is a dicarboxylic amino acid-based molecule with a molecular weight of 405.5 g/mol. It features four key functional domains: a proline-like moiety, a lysyl side chain, a phenylpropyl group, and a carboxyl-rich zinc-binding motif critical for ACE inhibition [2] [4]. The N-carboxymethyl modification involves introducing a carboxymethyl group (-CH₂-COOH) at the secondary amine nitrogen of lisinopril’s lysyl residue, followed by salt formation with ammonia to yield the quaternary ammonium species. This transformation converts the amine into a permanently cationic ammonium center while appending an additional carboxylic acid group [6] [9].
The resulting hybrid structure exhibits dual physicochemical characteristics:
Table 1: Key Structural Features of N-Carboxymethyl Lisinopril Ammonium Salt
Structural Element | Chemical Attribute | Biological Relevance |
---|---|---|
Quaternary ammonium center | Permanent positive charge at physiological pH | Enhanced water solubility; membrane interactions |
Original zinc-binding motif | Dicarboxylate system (Glu, COO⁻) | ACE active-site coordination |
Appended carboxymethyl group | -CH₂-COO⁻ anion | Chelation capacity; polarity modulator |
Aromatic phenylpropyl unit | Hydrophobic domain | S₁' pocket binding in ACE |
Unmodified proline terminus | Pyrrolidine-2-carboxylic acid | Structural rigidity |
Lisinopril’s development traces to 1987 with FDA approval as a non-prodrug ACE inhibitor, distinct as the only clinically used ACEi administered in its active form [2]. Academic interest in structural analogs emerged in the early 2000s, driven by:
The rational design of N-carboxymethyl lisinopril ammonium salt specifically addresses three lisinopril limitations:
ACE Inhibitor Pharmacophore Comparison
N-Carboxymethyl lisinopril ammonium salt diverges structurally from classical ACE inhibitors through its quaternary ammonium group. Key distinctions include:
Table 2: Structural and Functional Comparison with ACE Inhibitors
Parameter | Lisinopril | N-Carboxymethyl Lisinopril Ammonium Salt | Candesartan (ARB) | |
---|---|---|---|---|
Ionization state | Zwitterion (pH-dependent) | Permanent cation + dual anion | Anionic tetrazole | |
Zinc coordination | Bidentate (α-COO⁻, Glu-COO⁻) | Tridentate potential (added -CH₂-COO⁻) | None | |
Water solubility | ~0.3 mg/mL | Predicted >1.5 mg/mL | <0.01 mg/mL | |
Metabolic profile | Not metabolized | Susceptible to bacterial degradation | CYP2C9-mediated oxidation | |
Protein binding | None demonstrated | Likely low-moderate | >99% albumin-bound | [1] [2] |
The derivative’s dual carboxylate system potentially enhances zinc affinity versus lisinopril, while its permanent cation may reduce penetration of the blood-brain barrier—mitigating central ACEi side effects [3].
Quaternary Ammonium Compound (QAC) Properties
QACs exhibit broad bioactivity via membrane disruption and electrostatic target engagement. N-Carboxymethyl lisinopril ammonium salt uniquely merges QAC traits with enzymatic inhibition:
Table 3: Functional Attributes Relative to Classical QACs
QAC Subtype | Representative Compound | N-Carboxymethyl Lisinopril Advantage | |
---|---|---|---|
Antimicrobial QACs | Dioctadecyldimethylammonium | Lower cytotoxicity; target-specific action | |
Bisubstrate inhibitors | 5′-trans-Alkenyl SAM analogs | Dual ACE inhibition + cationic substrate mimicry | |
Ammonium salt drugs | Nateglinide ammonium salt | Enzymatic target (ACE) vs. metabolic (Kₐₜₚ) | [7] [8] [9] |
This molecular duality positions the compound uniquely at the intersection of enzymology and ionic pharmacology, offering research pathways in cardiovascular therapy, antimicrobial coatings, and enzyme-stabilized materials [6] [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0